2-Amino-5-fluoro-4-nitrophenol
Description
Context and Significance of Fluorinated Aminonitrophenols in Contemporary Chemical Research
The strategic incorporation of fluorine into organic molecules is a well-established method for modulating their reactivity and bioavailability. In the context of aminonitrophenols, the presence of a fluorine atom can enhance the compound's utility as a synthetic building block. For instance, the fluorine atom in 2-Amino-5-fluoro-4-nitrophenol is expected to influence the nucleophilic substitution reactions at the adjacent carbon atoms, a principle of great importance in the synthesis of more complex molecules. google.com
The significance of fluorinated aminonitrophenols extends to their potential applications. For example, derivatives of 2-amino-5-nitrophenol (B90527) are crucial intermediates in the production of cyan-image-forming couplers used in photographic chemistry. google.com The introduction of fluorine could potentially lead to couplers with improved properties. Furthermore, related compounds, such as 2-Amino-2'-fluoro-5-nitrobenzophenone, serve as precursors in the synthesis of benzodiazepines, highlighting the pharmaceutical relevance of this class of molecules. caymanchem.com
Overview of Research Trajectories for Aromatic Amino-Fluoronitro Compounds
Current research on aromatic amino-fluoronitro compounds is largely centered on their synthesis and potential applications as versatile chemical intermediates. While specific research on this compound is not extensively documented in publicly available literature, the synthetic pathways for analogous compounds offer valuable insights.
For example, the synthesis of related aminofluorophenols often involves the nitration of a fluorophenol followed by the reduction of the nitro group. A documented synthesis of 4-amino-3-fluorophenol (B140874) starts with 3-fluorophenol, which is nitrated to form 3-fluoro-4-nitrophenol. This intermediate is then hydrogenated, typically using a palladium on carbon catalyst, to yield the final product. rsc.org A similar pathway can be envisioned for the synthesis of this compound, likely starting from a corresponding fluorinated nitrophenol.
The table below summarizes the key properties of this compound, based on available data. nih.gov
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C6H5FN2O3 |
| Molecular Weight | 172.11 g/mol |
| InChIKey | FXJPJHWARSJNGF-UHFFFAOYSA-N |
| CAS Number | 1850312-96-7 |
Further research into the reactivity and potential applications of this compound is warranted to fully elucidate its role in the broader landscape of fluorinated aromatic compounds. The development of efficient and scalable synthetic routes to this and related molecules will undoubtedly open new avenues for their use in various fields of chemical science and industry.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-fluoro-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O3/c7-3-1-6(10)4(8)2-5(3)9(11)12/h1-2,10H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJPJHWARSJNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Amino 5 Fluoro 4 Nitrophenol
Established Synthetic Routes for Substituted Aminonitrophenols
The synthesis of substituted aminonitrophenols, including the fluorinated target compound, often relies on established chemical transformations. These routes are typically multi-step sequences that build the molecule's functionality piece by piece.
Cyclocondensation, Nitration, and Hydrolysis Approaches
A prominent strategy for synthesizing aminonitrophenols involves a three-stage process: cyclocondensation, nitration, and subsequent hydrolysis. researchgate.netresearchgate.net This method has been effectively used for the synthesis of 2-Amino-5-nitrophenol (B90527), a close structural analogue of the target compound. The process typically begins with the cyclocondensation of an o-aminophenol with urea (B33335) to form a benzoxazolone intermediate. researchgate.netkisti.re.kr This intermediate is then nitrated, followed by alkaline hydrolysis to open the ring and yield the final 2-amino-nitrophenol product. researchgate.netresearchgate.net
| Reactants | Process Steps | Key Conditions | Reported Overall Yield |
|---|---|---|---|
| o-aminophenol and urea | 1. Cyclocondensation 2. Nitration 3. Alkaline Hydrolysis | Cyclocondensation: 115°C, 1.5 h Nitration: 40°C, 2 h Hydrolysis: 105°C, 2.5 h | 80% researchgate.net |
| o-aminophenol and urea | 1. Integrated Cyclocondensation-Nitration 2. Hydrolysis | Nitration: 70°C, 3 h Hydrolysis: 80°C, 15 h | 73.2% researchgate.netkisti.re.kr |
Nucleophilic Substitution Reactions on Benzoxazole (B165842) Derivatives
Another effective strategy involves the use of benzoxazole derivatives as key intermediates. google.com Benzoxazoles are a class of heterocyclic compounds that can be synthesized from o-aminophenols. nih.govresearchgate.netnih.gov This synthetic approach proceeds in two main stages: first, a nucleophilic substitution reaction is performed on a substituted benzoxazole, and second, the oxazole (B20620) ring is opened to yield the desired 2-amino-5-nitrophenol derivative. google.com
This method offers the advantage of introducing various nucleophilic groups at the 4-position of the final product by performing the substitution at the 5-position of the benzoxazole intermediate. google.com The process is noted for its ability to produce derivatives in high yields through a relatively simple procedure, using readily available and inexpensive starting materials. google.com The versatility of benzoxazole synthesis allows for the creation of a wide range of functionalized derivatives. nih.gov
Integration of Multi-step Syntheses for Fluorinated Analogues
The synthesis of complex organic molecules, particularly those containing fluorine atoms, often necessitates multi-step reaction sequences. vapourtec.com Creating fluorinated analogues like 2-Amino-5-fluoro-4-nitrophenol typically involves integrating several distinct chemical reactions. vapourtec.comrsc.org For instance, the synthesis of a related compound, 2-Chloro-4-fluoro-5-nitrophenol, can be achieved through the hydrolysis of a 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate precursor. chemicalbook.com
Optimization of Synthetic Pathways
To move from laboratory-scale synthesis to industrial production, optimization of the synthetic pathways is crucial. This involves enhancing process efficiency, maximizing yields, and developing effective catalysts.
Process Efficiency and Yield Enhancement Studies
Significant research has focused on improving the efficiency and yield of the synthesis of aminonitrophenols. In the cyclocondensation-nitration-hydrolysis route for 2-Amino-5-nitrophenol, studies have systematically varied factors such as the molar ratio of reactants, reaction temperature, and reaction time to find the optimal conditions. researchgate.netresearchgate.netkisti.re.kr
For the integrated cyclocondensation-nitration step, one study identified the optimal conditions as a molar ratio of o-aminophenol to urea of 1.00:1.20, a nitration temperature of 70°C, and a reaction time of 3 hours, which resulted in a 90.2% yield for the intermediate. kisti.re.kr The subsequent hydrolysis step was optimized to a temperature of 80°C for 15 hours, yielding the final product at an 81.2% yield from the intermediate. kisti.re.kr Such detailed optimization studies are critical for making synthetic processes more economically viable. The benzoxazole-based route is also noted for providing high yields via a simple procedure. google.com
| Reaction Step | Parameter | Optimized Value | Resulting Yield |
|---|---|---|---|
| Cyclocondensation-Nitration | Molar Ratio (o-aminophenol:urea) | 1.00 : 1.20 | 90.2% kisti.re.kr |
| Nitration Temperature | 70°C | ||
| Nitration Time | 3 h | ||
| Hydrolysis | Molar Ratio (Intermediate:NaOH) | 1.0 : 3.3 | 81.2% kisti.re.kr |
| Hydrolysis Temperature | 80°C | ||
| Hydrolysis Time | 15 h |
Catalyst Development in Synthesis of Aminonitrophenols
Catalysts play a vital role in many synthetic steps for producing aminonitrophenols, particularly in the reduction of a nitro group to an amino group, a common transformation in this area of chemistry. The development of efficient and reusable catalysts is a key area of research.
For the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318), various catalyst systems have been explored. Copper ferrite (B1171679) (CuFe₅O₈) particles, synthesized by co-precipitation, have shown excellent catalytic activity. mdpi.com One study found that a CuFe₅O₈ catalyst calcined at 600°C could achieve nearly 100% conversion of 4-nitrophenol in less than 9 minutes. mdpi.com Importantly, these catalysts were found to be stable and reusable for up to five cycles. mdpi.com
Another advanced catalyst, Pd@ZIF-8, which consists of palladium nanoparticles dispersed within ZIF-8 crystals, has demonstrated much higher catalytic activity than commercial Raney Ni for the same reduction. epa.gov This catalyst can also be reused multiple times without a significant loss in activity and shows outstanding selectivity for the desired p-aminophenol product. epa.gov The development of such heterogeneous catalysts is crucial for creating more sustainable and environmentally friendly chemical processes. mdpi.combcrec.id
| Catalyst | Reaction | Key Findings |
|---|---|---|
| CuFe₅O₈ | Reduction of 4-nitrophenol | ~100% conversion in < 9 minutes. Reusable for up to 5 cycles. mdpi.com |
| Pd@ZIF-8 | Reduction of p-nitrophenol | Higher activity than Raney Ni. Reusable for at least 5 cycles. High selectivity. epa.gov |
| CuO-nanoleaf/g-Al₂O₃ | Reduction of p-Nitrophenol | Promising catalytic activity. bcrec.id |
Green Chemistry Principles in Aminonitrophenol Synthesis
The integration of green chemistry principles into the synthesis of aminonitrophenols, including this compound, is crucial for developing more sustainable and environmentally benign chemical processes. These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product.
Key Green Chemistry Principles and Their Application:
Prevention of Waste: The most effective green chemistry principle is to prevent the formation of waste in the first place. In the context of this compound synthesis, this can be achieved by optimizing reaction conditions to maximize the yield and selectivity of each step, thereby reducing the generation of byproducts.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferable to substitution reactions that generate stoichiometric byproducts.
Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. The use of microwave irradiation, for example, can significantly shorten reaction times and improve yields in nitration reactions, making the process more energy-efficient gordon.edu. Conducting reactions at ambient temperature and pressure whenever possible also contributes to energy efficiency.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled and reused. In the synthesis of aminonitrophenols, catalytic hydrogenation is a key step. The use of catalysts like palladium on carbon (Pd/C) or Raney nickel for the reduction of nitro groups is a well-established and efficient method chemicalbook.comwikipedia.org. The development of more active and selective catalysts can further enhance the greenness of this process.
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. The traditional nitration of phenols often involves highly corrosive and hazardous acids. Greener nitration methods utilize safer nitrating agents like metal nitrates (e.g., Cu(NO₃)₂, Ca(NO₃)₂) in acetic acid, which are less hazardous than the conventional nitric acid/sulfuric acid mixture gordon.edutandfonline.com.
The following table summarizes the application of green chemistry principles to key reaction steps in the proposed synthesis of this compound:
| Reaction Step | Traditional Method | Green Chemistry Alternative | Relevant Green Chemistry Principle(s) |
| Nitration | Concentrated Nitric Acid and Sulfuric Acid | Metal nitrates (e.g., Cu(NO₃)₂) in acetic acid; Microwave-assisted synthesis; Phase-transfer catalysis with dilute nitric acid acs.orggordon.edu | Less Hazardous Chemical Syntheses, Design for Energy Efficiency, Use of Safer Solvents |
| Reduction of Nitro Group | Stoichiometric reducing agents (e.g., iron in acidic media) wikipedia.org | Catalytic hydrogenation (e.g., H₂, Pd/C); Transfer hydrogenation | Use of Catalysis, Atom Economy, Prevention of Waste |
| Solvent Usage | Volatile organic solvents (e.g., chlorinated hydrocarbons) | Water, ethanol, supercritical CO₂, ionic liquids | Use of Safer Solvents and Auxiliaries |
By systematically applying these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally friendly.
Chemical Reactivity and Transformation Mechanisms of 2 Amino 5 Fluoro 4 Nitrophenol
Aromatic Substitution Reactions
The substituents on the benzene (B151609) ring govern the molecule's susceptibility to both electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The rate and regioselectivity of this reaction are determined by the electronic properties of the substituents already present. masterorganicchemistry.com Activating groups increase the reaction rate by donating electron density to the ring, while deactivating groups decrease the rate by withdrawing electron density. masterorganicchemistry.commasterorganicchemistry.com
The substituents on 2-Amino-5-fluoro-4-nitrophenol have competing effects:
Amino (-NH2) and Hydroxyl (-OH) Groups: These are powerful activating groups due to their ability to donate a lone pair of electrons into the aromatic system via resonance. libretexts.orglibretexts.org They are ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org
Nitro (-NO2) Group: This is a strong deactivating group because of its significant electron-withdrawing inductive and resonance effects. masterorganicchemistry.com It is a meta-director. libretexts.org
Fluoro (-F) Group: Halogens are a unique class. They are deactivating due to their strong electron-withdrawing inductive effect, but they are ortho-, para-directing because their lone pairs can participate in resonance to stabilize the intermediate carbocation (sigma complex). libretexts.orglibretexts.org
Interactive Table: Influence of Substituents on EAS Below is a summary of the effects of each substituent on the reactivity and orientation of electrophilic aromatic substitution.
| Substituent | Effect on Reactivity | Directing Influence | Mechanism of Influence |
| -NH₂ (Amino) | Activating | Ortho, Para | Resonance donation (strong), Inductive withdrawal (weak) |
| -OH (Hydroxyl) | Activating | Ortho, Para | Resonance donation (strong), Inductive withdrawal (moderate) |
| -NO₂ (Nitro) | Deactivating | Meta | Resonance withdrawal (strong), Inductive withdrawal (strong) |
| -F (Fluoro) | Deactivating | Ortho, Para | Resonance donation (weak), Inductive withdrawal (strong) |
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides and other substituted aromatic rings that contain strong electron-withdrawing groups. nih.gov This reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov
The structure of this compound is well-suited for SNAr reactions. The nitro group, being a potent electron-withdrawing group, is positioned ortho to the fluorine atom. This placement strongly activates the ring for nucleophilic attack at the carbon bearing the fluorine, as it can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. tandfonline.com The fluorine atom itself is an excellent leaving group in SNAr reactions. youtube.com
Therefore, a common pathway involves the displacement of the fluoride (B91410) ion by various nucleophiles, such as alkoxides, amines, or thiolates. beilstein-journals.org For instance, reacting this compound with an amine (R-NH2) would lead to the substitution of the fluorine atom, yielding a 2-Amino-4-nitro-5-(substituted amino)phenol derivative. The reaction is facilitated by the presence of a base. tandfonline.com
The general mechanism involves:
Nucleophilic Attack: A nucleophile attacks the carbon atom attached to the fluorine, forming a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the fluoride ion. youtube.com
Reduction Chemistry of the Nitro Group
The nitro group is a versatile functional group that can be readily transformed into other functionalities, most commonly an amino group, through reduction.
The reduction of the aromatic nitro group in this compound to a primary amino group is a synthetically important transformation. This conversion yields 2,4-diamino-5-fluorophenol, a valuable intermediate. A variety of methods are available for this reduction, with catalytic hydrogenation being one of the most common and efficient. masterorganicchemistry.com
This process typically involves treating the nitro compound with hydrogen gas (H2) in the presence of a metal catalyst. masterorganicchemistry.com Alternatively, transfer hydrogenation can be employed, using hydrogen donors like hydrazine (B178648), formic acid, or triethylsilane in combination with a catalyst. organic-chemistry.org
Interactive Table: Common Catalytic Systems for Nitro Group Reduction The following table summarizes various reagents and catalysts used for the reduction of aromatic nitro compounds.
| Reagent/Catalyst | Description |
| H₂/Pd/C | Hydrogen gas with palladium on a carbon support is a highly effective and widely used system for nitro group reduction. organic-chemistry.org |
| H₂/PtO₂ | Platinum(IV) oxide, also known as Adams' catalyst, is another effective catalyst for hydrogenation. wikipedia.org |
| H₂/Raney Ni | Raney nickel is a cost-effective alternative for catalytic hydrogenation. masterorganicchemistry.com |
| Fe/HCl or Fe/NH₄Cl | The use of iron metal in acidic or neutral conditions is a classic and reliable method for reducing nitro groups. masterorganicchemistry.com |
| Sn/HCl | Tin metal in the presence of hydrochloric acid is another common metal/acid combination for this transformation. masterorganicchemistry.com |
| Zn/HCl | Zinc powder can also be used to effect the reduction of nitroarenes. masterorganicchemistry.comnih.gov |
| NaBH₄/Catalyst | Sodium borohydride, often in conjunction with a catalyst like copper ferrite (B1171679), can be used for the reduction of nitrophenols. mdpi.com |
The reduction of a nitro group to an amine is not a single-step process but a multistep transformation involving a total of six electrons and six protons. The reaction typically proceeds through several intermediates. orientjchem.orgmdpi.com
The generally accepted pathway for the reduction of an aromatic nitro compound (Ar-NO2) is as follows:
Nitro to Nitroso: The nitro group is first reduced to a nitroso group (Ar-NO). nih.govorientjchem.org
Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is further reduced to a hydroxylamine derivative (Ar-NHOH). nih.govorientjchem.org
Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the corresponding primary amine (Ar-NH2). nih.govorientjchem.org
Under most catalytic hydrogenation conditions, the intermediate nitroso and hydroxylamine species are highly reactive and are not isolated. mdpi.com However, by carefully selecting the reducing agent and reaction conditions, it is sometimes possible to stop the reduction at the hydroxylamine stage. wikipedia.orgnih.gov The structure and position of other substituents on the aromatic ring can influence the kinetics and mechanism of the reduction process. orientjchem.org
Derivatization Reactions of the Amino and Hydroxyl Groups
The amino and hydroxyl groups of this compound are nucleophilic and can readily undergo various derivatization reactions. These reactions are useful for modifying the compound's properties or for preparing it for specific analytical techniques.
Derivatization of the Amino Group: The primary amino group is a strong nucleophile and can react with a wide range of electrophiles. Common derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base converts the amino group into an amide. This is often done to protect the amino group during other reactions.
Reaction with Dinitrofluorobenzene (Sanger's Reagent) or Marfey's Reagent: Reagents like 1-fluoro-2,4-dinitrobenzene (B121222) or 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide react with the primary amine to form stable derivatives that are useful for chromatographic analysis. springernature.comnih.gov
Reaction with Isothiocyanates: This reaction forms thiourea (B124793) derivatives.
Derivatization of the Hydroxyl Group: The phenolic hydroxyl group is also nucleophilic, particularly after deprotonation to form a phenoxide ion. Common derivatizations include:
Esterification: Reaction with acyl chlorides or anhydrides can form ester derivatives. researchgate.net
Etherification (Williamson Ether Synthesis): After conversion to the corresponding phenoxide with a base, the compound can react with alkyl halides to form ethers.
Reaction with Silyl (B83357) Halides: Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) can be used to form silyl ethers, which are common protecting groups for hydroxyl functions.
These derivatization reactions allow for the synthesis of a wide array of new molecules with tailored properties, starting from the this compound scaffold.
Diazotization and Coupling Reactions
The presence of a primary aromatic amino group allows this compound to undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). The resulting diazonium salt, 5-fluoro-4-nitro-2-hydroxyphenyldiazonium chloride, is a highly reactive species.
The general mechanism for the diazotization of a primary aromatic amine is as follows:
Formation of the nitrosating agent (nitrous acid) from sodium nitrite and a strong acid.
Protonation of nitrous acid.
Attack of the amino group on the protonated nitrous acid to form a nitrosamine.
Tautomerization of the nitrosamine.
Protonation of the hydroxyl group followed by the elimination of water to form the diazonium ion.
Once formed, the diazonium salt of this compound can participate in coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds. These reactions are electrophilic aromatic substitutions where the diazonium ion acts as the electrophile. The position of the fluorine and nitro groups on the diazonium salt influences the electrophilicity of the diazonium ion and the subsequent properties of the resulting azo dye.
For instance, the diazotized form of the related compound, 2-amino-5-nitrophenol (B90527), readily couples with Naphthol AS-PH to produce a distinct azo dye. researchgate.net It is anticipated that this compound would undergo a similar reaction, with the fluorine atom potentially influencing the color and stability of the final dye. The coupling reaction typically occurs at the para-position of the coupling agent if it is unsubstituted; otherwise, it occurs at the ortho-position.
| Reactant | Reagents | Product | Reaction Type |
| This compound | NaNO₂, HCl (0-5 °C) | 5-fluoro-4-nitro-2-hydroxyphenyldiazonium chloride | Diazotization |
| 5-fluoro-4-nitro-2-hydroxyphenyldiazonium chloride | Electron-rich aromatic compound (e.g., phenol (B47542), aniline) | Azo dye | Azo coupling |
Formation of Amides and Other Nitrogen-Containing Derivatives
The amino group of this compound can also be acylated to form amides. This transformation is typically achieved by reacting the compound with acylating agents such as acid chlorides or acid anhydrides in the presence of a base. The base neutralizes the hydrogen halide or carboxylic acid byproduct.
For example, the structurally similar compound 2-amino-4-chloro-5-nitrophenol (B145731) has been shown to react with benzoyl chloride to form the corresponding benzamide (B126) derivative. This suggests that this compound would react similarly to produce N-(5-fluoro-4-nitro-2-hydroxyphenyl)acetamide when treated with acetyl chloride or acetic anhydride.
The formation of other nitrogen-containing derivatives is also plausible. For instance, the amino group could potentially be alkylated or arylated under specific conditions, although these reactions might be complicated by the presence of the other functional groups.
| Reactant | Reagent | Product | Derivative Type |
| This compound | Acetyl chloride or Acetic anhydride | N-(5-fluoro-4-nitro-2-hydroxyphenyl)acetamide | Amide |
| This compound | Benzoyl chloride | N-(5-fluoro-4-nitro-2-hydroxyphenyl)benzamide | Amide |
Theoretical Studies on Reaction Mechanisms
Computational chemistry provides valuable insights into the reaction mechanisms and reactivity of complex organic molecules like this compound. Theoretical studies can elucidate reaction pathways, transition state energies, and the electronic effects of substituents.
Computational Elucidation of Reaction Pathways
While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, density functional theory (DFT) calculations are a powerful tool for such investigations. DFT can be used to model the diazotization process, calculating the energies of intermediates and transition states to determine the reaction's feasibility and kinetics.
Furthermore, computational studies can predict the preferred sites for electrophilic attack in coupling reactions by analyzing the distribution of electron density and molecular orbitals of the diazonium salt and the coupling partner. The electron-withdrawing nature of the fluorine and nitro groups would be expected to increase the electrophilicity of the diazonium ion, making it a more reactive coupling partner.
Theoretical analyses can also shed light on the stability of different conformers of the molecule and how the orientation of the functional groups affects reactivity. For instance, intramolecular hydrogen bonding between the hydroxyl and nitro groups could influence the acidity of the phenol and the basicity of the amino group, thereby affecting reaction rates.
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Modeling reaction pathways (e.g., diazotization) | Energies of intermediates and transition states, reaction kinetics. |
| Molecular Orbital Theory | Analysis of electron distribution | Prediction of reactive sites for coupling reactions, electrophilicity of the diazonium ion. |
| Conformational Analysis | Determining stable molecular geometries | Understanding the influence of intramolecular interactions on reactivity. |
Advanced Spectroscopic and Structural Elucidation Studies of 2 Amino 5 Fluoro 4 Nitrophenol
Vibrational Spectroscopy
Vibrational spectroscopy is a crucial tool for identifying the functional groups and understanding the molecular vibrations of a compound. By analyzing the interaction of infrared radiation or laser light with the molecule, specific vibrational modes corresponding to different bonds and functional groups can be identified.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in 2-Amino-5-fluoro-4-nitrophenol. The molecule's infrared spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of its specific bonds.
The primary functional groups in this compound are the hydroxyl (-OH), amino (-NH₂), nitro (-NO₂), and fluoro (-F) groups attached to the aromatic benzene (B151609) ring. The O-H stretching vibration of the phenolic group typically appears as a broad and strong band in the region of 3200-3600 cm⁻¹. libretexts.org The amino group (-NH₂) is characterized by two distinct bands in the 3300-3500 cm⁻¹ range, corresponding to asymmetric and symmetric N-H stretching vibrations. libretexts.orgyoutube.comlibretexts.org
The nitro group (-NO₂) exhibits two strong, characteristic stretching vibrations: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch in the 1300-1370 cm⁻¹ range. The presence of an aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. vscht.cz The C-F bond shows a strong absorption band in the fingerprint region, typically between 1000-1400 cm⁻¹.
Table 1: Characteristic FT-IR Peaks for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Phenolic -OH | 3200-3600 | Strong, Broad |
| N-H Asymmetric Stretch | Amino -NH₂ | ~3400-3500 | Medium-Strong |
| N-H Symmetric Stretch | Amino -NH₂ | ~3300-3400 | Medium-Strong |
| Aromatic C-H Stretch | Ar-H | 3000-3100 | Medium-Weak |
| Asymmetric NO₂ Stretch | Nitro -NO₂ | 1500-1570 | Strong |
| Aromatic C=C Stretch | Benzene Ring | 1400-1600 | Medium-Variable |
| Symmetric NO₂ Stretch | Nitro -NO₂ | 1300-1370 | Strong |
| C-F Stretch | Fluoro Group | 1000-1400 | Strong |
| C-N Stretch | Amino Group | 1250-1350 | Medium-Strong |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes based on changes in polarizability. For this compound, Raman spectroscopy is particularly useful for analyzing the vibrations of the aromatic ring and the symmetric vibrations of the nitro group.
The symmetric stretching of the nitro group, which appears strongly in the Raman spectrum, is expected around 1300-1370 cm⁻¹. The breathing mode of the benzene ring is also a characteristic Raman band. Due to the molecule's substituents, it lacks high symmetry, which means that many vibrational modes could be active in both IR and Raman spectra. The C-F bond vibration is also detectable in the Raman spectrum. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational modes accurately. researchgate.net
Electronic Spectroscopy
Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption and emission of electromagnetic radiation in the ultraviolet and visible regions.
UV-Visible Absorption Spectroscopy for Electronic Transitions and Band Gap Estimation
UV-Visible absorption spectroscopy of this compound reveals information about its conjugated π-electron system. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher one. libretexts.org The spectrum is expected to show strong absorption bands arising from π→π* transitions associated with the aromatic ring and its substituents. The nitro, amino, and hydroxyl groups, all being auxochromes, can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths.
The presence of non-bonding electrons on the oxygen and nitrogen atoms also allows for n→π* transitions, which are typically weaker and occur at longer wavelengths than π→π* transitions. libretexts.org
The optical band gap (Eg) of the material can be estimated from the UV-Vis absorption spectrum. The band gap represents the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). thermofisher.com This is often determined using a Tauc plot, where (αhν)ⁿ is plotted against the photon energy (hν), and the linear portion is extrapolated to the energy axis to find the band gap. For direct band gap materials, n=2, while for indirect band gaps, n=1/2. researchgate.net
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Region |
|---|---|---|
| π → π* | π bonding to π* antibonding | UV Region (<400 nm) |
Fluorescence Spectroscopy for Emission Properties
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While the aromatic structure of this compound contains a fluorophore, the presence of the electron-withdrawing nitro group (-NO₂) is known to often quench fluorescence. acs.org This quenching occurs because the nitro group can promote non-radiative decay pathways, such as intersystem crossing, which compete with fluorescence emission. Therefore, this compound is expected to exhibit very weak fluorescence or be non-fluorescent. Any observed emission would likely be significantly red-shifted from its absorption maximum, a phenomenon known as the Stokes shift.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.
¹H NMR: The proton NMR spectrum would provide information on the chemical environment of the protons. The molecule has two aromatic protons, a proton on the hydroxyl group, and two protons on the amino group. The aromatic protons would appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom. Their chemical shifts would be influenced by the electronic effects of the substituents. The hydroxyl and amino protons often appear as broad singlets and their chemical shifts can be concentration and solvent dependent.
¹³C NMR: The ¹³C NMR spectrum would show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments due to the substitution pattern. The chemical shifts would be significantly affected by the attached functional groups. Carbons bonded to electronegative atoms like oxygen, nitrogen, and fluorine would be deshielded and appear at higher chemical shifts (downfield).
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would be a highly informative technique. ¹⁹F NMR is very sensitive and has a wide chemical shift range, making it an excellent probe for the local electronic environment. nih.gov The spectrum would show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring with these specific substituents.
Table 3: Predicted NMR Spectral Data for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic C-H | 6.5 - 8.0 | Doublet or Doublet of Doublets |
| ¹H | Phenolic -OH | 9.0 - 11.0 (variable) | Broad Singlet |
| ¹H | Amino -NH₂ | 4.0 - 6.0 (variable) | Broad Singlet |
| ¹³C | C-OH | 150 - 160 | Singlet |
| ¹³C | C-NH₂ | 140 - 150 | Singlet |
| ¹³C | C-NO₂ | 135 - 145 | Singlet |
| ¹³C | C-F | 155 - 165 | Doublet (due to C-F coupling) |
| ¹³C | Aromatic C-H | 110 - 130 | Singlet or Doublet |
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential technique for identifying the hydrogen framework of a molecule. For this compound, the aromatic region of the ¹H NMR spectrum is of primary interest. The benzene ring contains two protons, and their chemical shifts, splitting patterns (multiplicity), and coupling constants provide definitive structural information.
The proton adjacent to the amino group (H-6) is expected to appear at a higher field (lower ppm value) compared to the proton situated between the hydroxyl and nitro groups (H-3), due to the electron-donating nature of the amine. The fluorine atom at position 5 will couple with both protons, but its effect will be more pronounced on the adjacent H-6.
Detailed Research Findings: The ¹H NMR spectrum would be expected to show two distinct signals in the aromatic region, each corresponding to one of the protons on the substituted benzene ring.
H-3 Proton: This proton is flanked by the electron-withdrawing nitro group and hydroxyl group, which would shift its resonance downfield. It would likely appear as a doublet due to coupling with the fluorine atom.
H-6 Proton: This proton is adjacent to the electron-donating amino group and the fluorine atom. Its signal would be expected upfield relative to H-3. It would appear as a doublet due to coupling with the fluorine atom.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Proton Assignment | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Expected Coupling Constant (J) Type |
|---|---|---|---|
| H-3 | Downfield (e.g., 7.5 - 8.5) | Doublet (d) | ⁴J(H-F) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR provides insights into the carbon skeleton of a molecule. In this compound, six unique signals are expected for the six carbon atoms of the benzene ring. The chemical shifts are significantly influenced by the attached functional groups (-OH, -NH₂, -NO₂, -F).
Detailed Research Findings: The carbon atom directly bonded to the highly electronegative fluorine atom (C-5) will exhibit the most characteristic feature: a large one-bond carbon-fluorine coupling (¹J(C-F)), resulting in a distinct doublet. The carbons attached to the nitro (C-4) and hydroxyl (C-1) groups are expected to be shifted significantly downfield. Conversely, the carbon attached to the amino group (C-2) will be shifted upfield.
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ) Range (ppm) | Key Feature |
|---|---|---|
| C-1 | Downfield (e.g., 145-160) | Attached to -OH |
| C-2 | Upfield (e.g., 130-145) | Attached to -NH₂ |
| C-3 | Mid-field (e.g., 110-125) | C-H |
| C-4 | Downfield (e.g., 135-150) | Attached to -NO₂ |
| C-5 | Downfield (e.g., 150-165) | Attached to -F, large ¹J(C-F) coupling |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Tracking Fluorinated Species
Fluorine-19 NMR is a highly sensitive technique used specifically for the analysis of organofluorine compounds. biophysics.orgnih.gov Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides clear spectra with a wide chemical shift range, making it an excellent probe for molecular structure and environment. biophysics.orgnih.gov
Detailed Research Findings: In the ¹⁹F NMR spectrum of this compound, a single resonance is expected, as there is only one fluorine atom in the molecule. This signal's multiplicity will be determined by its coupling to nearby protons. It is expected to couple with the proton at C-6 (a three-bond coupling, ³J(F-H)) and the proton at C-3 (a four-bond coupling, ⁴J(F-H)). This would result in the signal appearing as a doublet of doublets, providing further confirmation of the substitution pattern on the aromatic ring.
Mass Spectrometry
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and can help elucidate the structure through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing non-volatile and thermally sensitive compounds like this compound.
Detailed Research Findings: In an LC-MS analysis, the compound would first be separated from any impurities on an LC column. Upon entering the mass spectrometer, it would be ionized, typically using electrospray ionization (ESI). In positive ion mode, the expected molecular ion peak would correspond to [M+H]⁺ at an m/z value of approximately 173.03. In negative ion mode, the peak would correspond to [M-H]⁻ at m/z 171.02. High-resolution mass spectrometry could confirm the elemental composition C₆H₅FN₂O₃.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds. Phenols and amines like this compound often require derivatization to increase their volatility and prevent degradation in the hot GC injection port.
Detailed Research Findings: For GC-MS analysis, the hydroxyl and amino groups would typically be derivatized, for example, through silylation (e.g., with BSTFA or MTBSTFA). mdpi.comnist.gov After separation on the GC column, the derivatized molecule would enter the mass spectrometer. The resulting mass spectrum would show a molecular ion peak corresponding to the derivatized molecule, along with a characteristic fragmentation pattern. The fragmentation can provide valuable structural information, confirming the relative positions of the substituents on the aromatic ring.
X-ray Diffraction Analysis
X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a solid-state compound. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. aalto.finih.gov
Detailed Research Findings: A successful single-crystal X-ray diffraction analysis of this compound would unambiguously confirm its molecular structure. The analysis would reveal the planarity of the benzene ring and the precise spatial arrangement of the amino, fluoro, nitro, and hydroxyl substituents. Furthermore, it would elucidate the intermolecular forces that govern the crystal packing, such as hydrogen bonds involving the amino and hydroxyl groups and the oxygen atoms of the nitro group. This information is crucial for understanding the compound's solid-state properties.
Single-Crystal X-ray Diffraction for Crystal Structure Determination
Currently, there is no publicly available single-crystal X-ray diffraction data for this compound in the searched scientific literature and crystallographic databases. This analytical technique is crucial for determining the precise three-dimensional arrangement of atoms and molecules within a crystal, providing definitive information on bond lengths, bond angles, and intermolecular interactions. The lack of this data indicates that the single-crystal structure of this specific compound has not yet been determined or reported.
Powder X-ray Diffraction for Bulk Phase Purity and Homogeneity
Similarly, specific powder X-ray diffraction (PXRD) patterns for this compound are not available in the reviewed literature. PXRD is a fundamental technique used to confirm the bulk phase purity and homogeneity of a crystalline solid. A reference PXRD pattern would be essential for quality control in any synthesis or formulation process involving this compound.
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability
No specific studies detailing the thermal stability of this compound using Thermogravimetric Analysis (TGA) or Differential Thermal Analysis (DTA) were found. TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. DTA measures the temperature difference between a sample and a reference material, which can indicate thermal events such as melting, crystallization, and decomposition. Without experimental data, the thermal behavior of this compound remains uncharacterized.
Elemental Compositional Analysis
Carbon-Hydrogen-Nitrogen (CHN) Elemental Analysis
While the theoretical elemental composition of this compound (C₆H₅FN₂O₃) can be calculated, no published experimental data from Carbon-Hydrogen-Nitrogen (CHN) elemental analysis could be located. This analysis is a standard method to verify the purity and empirical formula of a synthesized compound.
Theoretical Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 6 | 72.06 | 41.87% |
| Hydrogen | H | 1.01 | 5 | 5.05 | 2.93% |
| Fluorine | F | 19.00 | 1 | 19.00 | 11.04% |
| Nitrogen | N | 14.01 | 2 | 28.02 | 16.28% |
| Oxygen | O | 16.00 | 3 | 48.00 | 27.88% |
| Total | 172.13 | 100.00% |
Advanced Chromatographic Methodologies
There is a lack of specific advanced chromatographic methodologies developed or validated for the analysis of this compound in the scientific literature. While this compound is listed as a chemical intermediate, no detailed studies on its separation, identification, or quantification using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or other advanced chromatographic methods were found.
High-Performance Liquid Chromatography (HPLC) for Analytical Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound. The development of a robust HPLC method is critical for ensuring the quality and purity of this compound in various applications. Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of polar aromatic compounds like nitrophenols. ijarsct.co.in
Method development for this compound would typically involve the optimization of several key chromatographic parameters to achieve a desirable separation with good resolution, peak shape, and analysis time. A C18 column is often the stationary phase of choice due to its hydrophobicity, which allows for the retention and separation of a wide range of molecules. ijarsct.co.innih.gov The mobile phase composition, a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is a critical parameter that is adjusted to control the retention and elution of the analyte. chromatographyonline.comsielc.com The pH of the mobile phase can also be optimized to ensure the analyte is in a single ionic form, which improves peak shape and reproducibility. Detection is commonly performed using a UV-Vis detector, as nitrophenolic compounds typically exhibit strong absorbance in the UV region. nih.gov
Once the optimal chromatographic conditions are established, the method must be validated to ensure its reliability, accuracy, and precision for its intended purpose. Method validation is performed according to guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH). pharmaguideline.compharmtech.com The validation process assesses several parameters, including accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). ijarsct.co.in
Detailed Research Findings:
While specific validated HPLC methods for this compound are not extensively documented in publicly available literature, a reliable method can be extrapolated from established methods for similar nitrophenolic compounds. For instance, an isocratic RP-HPLC method for the analysis of nitrophenols has been developed using a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier. nih.govchromatographyonline.com The method demonstrated good separation and quantification of various nitrophenol derivatives.
The validation of such a method would involve a series of experiments to confirm its performance characteristics. Accuracy is typically assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. pharmtech.com Precision is evaluated by analyzing multiple samples and observing the degree of agreement between the results, expressed as the relative standard deviation (RSD). pharmtech.com Linearity is established by analyzing a series of standards at different concentrations and demonstrating a linear relationship between the concentration and the detector response. researchgate.net The LOD and LOQ are determined to define the lower limits of the method's detection and quantification capabilities. ijarsct.co.in
Below are interactive data tables summarizing a potential HPLC method for this compound and the typical validation parameters.
Table 1: Proposed HPLC Method Parameters for this compound
| Parameter | Value |
| Chromatographic Mode | Reversed-Phase HPLC |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile: 0.05 M Phosphate Buffer (pH 3.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis at 280 nm |
| Run Time | 15 minutes |
Table 2: Typical HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | Report | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | Report | 0.3 |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
Capillary Electrophoresis (CE) with Electrochemical Detection for Trace Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of small molecules, including nitrophenolic compounds. researchgate.netresearchgate.net When coupled with a highly sensitive detection method like electrochemical detection (EC), CE becomes a powerful tool for the trace analysis of this compound in various matrices. nih.govresearchgate.net
In CE, separation is achieved based on the differential migration of charged species in an electric field within a narrow capillary filled with a background electrolyte (BGE). mdpi.com The separation of nitrophenol isomers has been successfully demonstrated using capillary zone electrophoresis (CZE), a mode of CE. researchgate.netnih.gov The optimization of separation conditions, such as the BGE composition, pH, and applied voltage, is crucial for achieving the desired resolution and analysis time. mdpi.com
Electrochemical detection in CE offers excellent sensitivity and selectivity for electroactive compounds like this compound. periodicodimineralogia.itacs.org The nitro group and the phenolic hydroxyl group are both electrochemically active, making this compound a good candidate for EC detection. The detection is typically performed amperometrically, where a potential is applied to a working electrode, and the resulting current from the oxidation or reduction of the analyte is measured. periodicodimineralogia.it The end-capillary EC configuration is a commonly used setup due to its simplicity and good reproducibility. nih.gov
Detailed Research Findings:
The application of CE with electrochemical detection has been reported for the analysis of various phenolic compounds, demonstrating its utility for trace-level quantification. nih.govresearchgate.net For the analysis of this compound, a method would be developed by optimizing the CE separation and EC detection parameters. The BGE pH would be a critical parameter to adjust, as it affects the charge of the analyte and the electroosmotic flow (EOF). researchgate.net The applied voltage would be optimized to achieve a balance between separation efficiency and analysis time.
The choice of the working electrode material and the applied potential are key for sensitive and selective detection. mdpi.com A glassy carbon electrode is a common choice for the detection of phenolic compounds. The applied potential would be selected based on the voltammetric behavior of this compound to ensure sensitive detection while minimizing background noise.
The performance of the CE-EC method for trace analysis would be characterized by its low limit of detection (LOD) and limit of quantitation (LOQ). The method's applicability for real-world samples would be assessed by evaluating its robustness and its ability to handle complex matrices.
Below is an interactive data table summarizing a potential CE-EC method for the trace analysis of this compound.
Table 3: Proposed CE-EC Method Parameters for Trace Analysis of this compound
| Parameter | Value |
| Separation Mode | Capillary Zone Electrophoresis (CZE) |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective length) |
| Background Electrolyte (BGE) | 25 mM Borate buffer (pH 9.2) |
| Applied Voltage | 20 kV |
| Injection | Hydrodynamic, 50 mbar for 5 s |
| Capillary Temperature | 25 °C |
| Detection Mode | Amperometric Electrochemical Detection |
| Working Electrode | Glassy Carbon Electrode |
| Applied Potential | +1.0 V vs. Ag/AgCl |
| Limit of Detection (LOD) | Sub-micromolar (e.g., 0.1 µM) |
In-Depth Theoretical and Computational Analysis of this compound Remains Largely Unexplored
A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational investigation of the chemical compound this compound. Despite the existence of advanced computational methods for analyzing molecular structure and reactivity, specific studies detailing the quantum chemical properties, intermolecular interactions, and supramolecular assembly of this particular molecule have not been extensively published.
Detailed computational analyses are crucial for understanding the intrinsic properties of a molecule, predicting its behavior, and guiding the development of new materials and applications. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping are standard tools in modern chemistry for elucidating electronic structure, reactivity, and non-covalent interactions.
For many related nitrophenol and fluoroaniline (B8554772) derivatives, extensive theoretical studies have been conducted. These investigations typically involve:
Quantum Chemical Calculations: Utilizing DFT with various functionals (e.g., B3LYP) and basis sets to perform geometry optimization, determining the most stable three-dimensional structure of the molecule. This foundational analysis provides insights into bond lengths, bond angles, and dihedral angles.
Prediction of Electronic Properties: Calculations of the molecular dipole moment and hyperpolarizabilities are often performed to assess a molecule's potential for applications in nonlinear optics.
Reactivity Analysis: FMO analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is used to predict the molecule's reactivity and the nature of its electronic transitions. Furthermore, MEP and Fukui function analyses help to identify the specific sites on the molecule that are most susceptible to electrophilic and nucleophilic attack.
Intermolecular Interaction Studies: The analysis of hydrogen bonding networks is critical for understanding how molecules interact with each other in the solid state, which influences properties like crystal packing, melting point, and solubility.
However, a targeted search for peer-reviewed articles and scholarly databases containing this specific information for this compound did not yield dedicated computational studies. While general principles of computational chemistry can be applied to hypothesize its properties based on its functional groups (amino, fluoro, nitro, hydroxyl) and their positions on the phenol (B47542) ring, a detailed, data-driven article as per the requested scientific structure cannot be generated without specific research findings. The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (nitro, fluoro) groups suggests a complex electronic structure with potential for interesting reactivity and intermolecular interactions, marking it as a candidate for future computational investigation.
Theoretical and Computational Investigations of 2 Amino 5 Fluoro 4 Nitrophenol
Studies of Intermolecular Interactions and Supramolecular Assembly
Hirshfeld Surface Analysis and Reduced Density Gradient (RDG) for Non-covalent Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, researchers can identify and characterize different types of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the packing of molecules in a solid state.
Reduced Density Gradient (RDG) analysis is another computational tool that complements Hirshfeld surface analysis by providing a graphical representation of non-covalent interactions in real space. It helps to identify the strength and nature of these interactions, distinguishing between strong attractive interactions (like hydrogen bonds), weaker van der Waals interactions, and repulsive steric clashes.
A comprehensive search of scientific databases did not yield any specific studies that have performed Hirshfeld surface analysis or RDG analysis on 2-Amino-5-fluoro-4-nitrophenol. Therefore, no data tables or detailed findings regarding the specific non-covalent interactions in the crystal structure of this compound can be presented.
Molecular Modeling and Simulation
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into the conformational flexibility of a molecule, its interactions with its environment (such as a solvent), and the stability of different conformations. This information is valuable for understanding a molecule's biological activity and physical properties.
Computational Prediction of Chemical Reactivity and Stability
While DFT studies have been performed on a wide range of substituted nitrophenols, a dedicated study detailing the computational prediction of chemical reactivity and stability for this compound could not be located. Therefore, specific data tables with calculated reactivity descriptors and detailed findings on the predicted reactivity and stability of this compound are not available.
Research on Derivatives and Structure Activity Relationships of 2 Amino 5 Fluoro 4 Nitrophenol
Design and Synthesis of Novel Derivatives
The design of novel derivatives of 2-Amino-5-fluoro-4-nitrophenol is centered on the strategic modification of its core structure to modulate its chemical and potential biological properties. The synthetic approaches to these derivatives often involve multi-step processes, starting from more readily available precursors.
One established method for preparing 2-amino-5-nitrophenol (B90527) derivatives involves a process that begins with benzoxazole (B165842) derivatives. This pathway includes subjecting a substituent at the 5-position of a benzoxazole derivative to a nucleophilic substitution reaction. Following this, the oxazole (B20620) ring is opened to yield the desired 2-amino-5-nitrophenol derivative with a new nucleophilic group introduced at the 4-position google.com. This method is advantageous as it can produce high yields through a simple procedure and utilizes inexpensive, readily available starting materials, avoiding the need for special equipment to handle fluorine-containing waste google.com.
Another synthetic strategy starts with o-aminophenol and urea (B33335), proceeding through cyclocondensation, nitration, and subsequent alkaline hydrolysis researchgate.net. The conditions for each step are carefully optimized; for instance, nitration is typically carried out at a controlled temperature using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) researchgate.net.
The synthesis of fluorinated aromatic compounds, in general, presents unique challenges and opportunities. For example, the synthesis of 2-amino-5-fluoropyridine, an important intermediate for various bioactive compounds, has been achieved through a multi-step route starting from 2-aminopyridine, involving nitration, acetylation, reduction, diazotization, and a Schiemann reaction for the introduction of fluorine researchgate.net. While not directly for this compound, these established routes for creating related structures inform the design and synthesis of its novel derivatives. The choice of a fluoro derivative as a starting material can significantly accelerate reactions like nucleophilic substitution compared to chloro or bromo derivatives google.com.
Impact of Substitution Patterns on Physicochemical Properties and Reactivity
The substitution pattern on the this compound ring profoundly influences its physicochemical properties and chemical reactivity. The three key substituents—amino (-NH₂), fluoro (-F), and nitro (-NO₂) groups—each contribute distinct electronic and steric effects.
Fluorine Substituent: The fluorine atom at the 5-position is a key modulator of the molecule's properties. Due to its high electronegativity, it acts as a strong electron-withdrawing group through the inductive effect. This electronic pull can significantly impact the acidity of the phenolic hydroxyl group and the basicity of the amino group. The presence of fluorine is known to make related compounds much more reactive in nucleophilic substitution reactions compared to their chlorine or bromine counterparts google.com. For instance, reactions between 2,4-dinitrobenzene derivatives and pyridine (B92270) proceed significantly faster when the leaving group is fluorine google.com. The introduction of fluoroalkyl groups can have complex effects on properties like lipophilicity and aqueous solubility, which are critical for potential pharmaceutical applications researchgate.net.
Nitro Group: The nitro group at the 4-position is a powerful electron-withdrawing group via both resonance and inductive effects. This property is crucial for the reactivity of the aromatic ring, particularly in nucleophilic aromatic substitution reactions. The reduction of the nitro group can also convert these compounds into synthetic intermediates with higher added value google.com.
Amino Group: The amino group at the 2-position is an electron-donating group. Its presence influences the electron density of the aromatic ring and provides a site for further chemical modification. For example, the hydrogen atoms in the amino group can be replaced by various organic radicals, such as aldehyde or ketone groups, to create new derivatives with altered properties and biological activities nih.govresearchgate.net.
Theoretical Structure-Activity Relationship (SAR) Studies
Theoretical Structure-Activity Relationship (SAR) studies use computational methods to link a molecule's chemical structure to its biological or chemical activity. These studies are vital for rationally designing more effective derivatives of this compound.
Computational chemistry allows for the evaluation of how derivatives might interact with biological targets. By calculating various molecular descriptors (e.g., electronic properties, steric properties, hydrophobicity), researchers can predict the potential biological activity of newly designed compounds before they are synthesized. For instance, studies on derivatives of the related compound 2-amino-4-nitrophenol (B125904) have utilized computational methods to evaluate their fungicidal effects nih.govresearchgate.net. These evaluations help in understanding how specific structural modifications can lead to enhanced activity. Density Functional Theory (DFT) methods are often employed to study the geometry and predict material properties of such novel derivatives mdpi.com.
SAR studies establish a direct correlation between specific structural features and the observed activity of a series of compounds. For derivatives of aminophenols, research has shown that replacing a hydrogen atom in the amino group can significantly alter their biological profile. For example, replacing a hydrogen with an aldehyde group in 2-amino-4-nitrophenol derivatives led to increased fungicidal activity against certain fungal species, while replacement with a ketone group enhanced the inhibitory effect against others nih.govresearchgate.net. These findings demonstrate a clear relationship between the nature of the substituent on the amino group and the resulting biological activity spectrum.
The following table illustrates hypothetical SAR findings for derivatives of this compound, based on principles observed in related compounds.
| Derivative (Modification at -NH₂) | Substituent Group | Predicted Change in Activity | Rationale |
|---|---|---|---|
| N-acetyl derivative | -COCH₃ | Moderate Increase | Increases steric bulk and alters electronic profile. |
| N-formyl derivative | -CHO | Significant Increase | Introduces a reactive aldehyde group, potentially enhancing interaction with biological targets. nih.gov |
| N-benzoyl derivative | -CO-C₆H₅ | Variable | Adds significant bulk and hydrophobicity, which could be beneficial or detrimental depending on the target. |
Molecular Docking Investigations for Ligand-Receptor Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex researchgate.net. This method is instrumental in drug discovery and for understanding the molecular basis of a compound's activity.
For derivatives of this compound, molecular docking studies would be employed to investigate how they might bind to the active site of a specific biological target. The simulation calculates the binding affinity, often expressed as a docking score, which estimates the strength of the interaction. The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor's active site researchgate.net.
For example, a docking study might reveal that the hydroxyl group of the nitrophenol derivative forms a crucial hydrogen bond with a specific amino acid residue like serine or glutamic acid, while the nitro group engages in electrostatic interactions researchgate.netnih.gov. The fluoro-substituted aromatic ring could participate in hydrophobic or halogen-bonding interactions. By analyzing these interactions for a series of derivatives, researchers can understand why certain compounds are more active than others and can rationally design new molecules with improved binding affinity and specificity researchgate.net.
The table below presents hypothetical molecular docking results for this compound derivatives against a putative enzyme target, illustrating the type of data generated from such investigations.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| This compound | -7.5 | Ser12, Arg207, Glu165 | Hydrogen Bond, Electrostatic researchgate.net |
| N-acetyl derivative | -8.2 | Ser12, Arg207, Val287, Lys205 | Hydrogen Bond, Hydrophobic researchgate.net |
| N-formyl derivative | -8.8 | Glu165, Arg10, Ser39 | Hydrogen Bond, Electrostatic researchgate.net |
Applications in Organic Synthesis and Material Science Involving 2 Amino 5 Fluoro 4 Nitrophenol
Role as Versatile Synthetic Building Blocks and Intermediates
2-Amino-5-fluoro-4-nitrophenol is recognized as a fluorinated building block in organic synthesis. The term "building block" refers to a molecule that can be used as a starting component in the construction of more complex chemical structures. The presence of distinct functional groups—hydroxyl (-OH), amino (-NH2), nitro (-NO2), and fluoro (-F)—on the benzene (B151609) ring allows for a high degree of chemical reactivity and selectivity.
The amino group can be readily diazotized and substituted, the nitro group can be reduced to form another amino group, and the phenolic hydroxyl group can undergo etherification or esterification. The fluorine atom, with its high electronegativity, significantly influences the molecule's electronic properties, which can enhance metabolic stability in pharmaceutical applications or modify the properties of advanced materials. atomfair.com These characteristics make this compound and its derivatives important industrial starting materials that can be converted into intermediates with higher added value. google.com
Integration into Dye Chemistry and Pigment Development
The structural backbone of this compound is closely related to other aminophenols that are fundamental in the colorant industry.
Compounds with an amino group on an aromatic ring are classic precursors for the synthesis of azo dyes. The parent compound, 2-amino-5-nitrophenol (B90527), is used as an intermediate in the manufacture of several azo dyes. researchgate.net Azo dyes, characterized by the functional group R-N=N-R', constitute a major class of synthetic colorants. The synthesis typically involves the diazotization of the primary amino group on a compound like this compound, followed by a coupling reaction with another aromatic compound. The specific substituents on the aromatic rings determine the final color and properties of the dye.
Beyond its role as a reactive intermediate, the broader class of aminonitrophenols is used directly in colorant formulations, particularly for hair dyes. For instance, 2-amino-5-nitrophenol is utilized in semi-permanent hair coloring products to achieve red and gold-blond shades. These molecules act as dyes that impart color directly to the hair shaft.
Contribution to Photographic Chemistry
In the field of traditional color photography, specific organic molecules known as couplers are essential for dye formation during film development.
Derivatives of 2-amino-5-nitrophenol are important synthetic intermediates for producing cyan-image-forming couplers. google.com During the development of photographic film, the oxidized developer reacts with these coupler molecules to form a cyan dye, which is one of the three primary subtractive colors (cyan, magenta, and yellow) used to create a full-color image. The development of 2,5-diacylaminophenol cyan-couplers, for which 2-amino-5-nitrophenol derivatives serve as precursors, has been a significant advancement, leading to dyes with good color restoration and fastness to heat and humidity. google.com
Precursor for Advanced Functional Materials
The incorporation of fluorine into organic molecules is a powerful strategy in materials science for creating substances with unique and enhanced properties. nbinno.com Fluorinated compounds are used as building blocks for a variety of advanced functional materials, including specialty polymers and high-performance coatings. nbinno.comnbinno.com
The presence of the fluorine atom in this compound makes it a candidate precursor for such materials. The strong carbon-fluorine bond and fluorine's high electronegativity can impart desirable characteristics to the resulting materials, such as increased thermal stability, chemical inertness, and specific dielectric properties. nbinno.com For example, fluorinated intermediates can be used to create polymers for non-stick, stain-resistant, and highly weatherable coatings, as well as for insulation and protective layers in electronics. nbinno.com
Data Tables
Table 1: Summary of Applications for this compound and Related Compounds
| Application Area | Specific Use | Function of the Compound |
| Organic Synthesis | Versatile Building Block | Serves as a starting material for constructing more complex molecules due to its multiple reactive functional groups. atomfair.comgoogle.com |
| Dye Chemistry | Azo Dye Intermediate | The amino group is diazotized to form the core structure of azo dyes. researchgate.net |
| Photographic Chemistry | Cyan Coupler Precursor | Used to synthesize couplers that form cyan dyes during photographic development. google.com |
| Material Science | Functional Material Precursor | The fluorine atom helps create polymers and coatings with enhanced thermal and chemical stability. nbinno.comnbinno.com |
Development of Nonlinear Optical (NLO) Materials
Organic molecules have garnered significant interest in the field of nonlinear optics due to their potential for large second- and third-order NLO responses, rapid switching speeds, and tailorability at the molecular level. The NLO properties of organic compounds are intrinsically linked to their molecular structure, specifically the presence of a π-conjugated system substituted with electron-donating and electron-accepting groups. This arrangement facilitates intramolecular charge transfer (ICT), which is fundamental to the generation of a nonlinear optical response.
While direct experimental studies on the NLO properties of this compound are not extensively reported in the literature, its molecular architecture suggests significant potential for NLO applications. The molecule possesses a strong electron-donating amino group (-NH₂) and a powerful electron-accepting nitro group (-NO₂) attached to the aromatic ring. The π-electron system of the benzene ring acts as a conduit for charge transfer between these groups. The presence of the hydroxyl (-OH) and fluorine (-F) substituents further modulates the electronic properties of the molecule, potentially enhancing its hyperpolarizability.
The design of NLO materials often involves the incorporation of chromophores with high molecular first hyperpolarizability (β) into a non-centrosymmetric arrangement in a bulk material. The structural features of this compound are analogous to other well-studied organic NLO compounds, such as various aminonitrophenol and aminonitropyridine derivatives. For instance, compounds like 2-amino-5-nitropyridinium salts have demonstrated significant second harmonic generation (SHG) efficiencies. Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting the NLO properties of new organic molecules by calculating their hyperpolarizabilities.
Table 1: Comparison of Structural Features of this compound with General Characteristics of NLO-active Molecules
| Feature | General Requirement for NLO Activity | Presence in this compound |
| Electron Donor Group | Yes | Amino (-NH₂) and Hydroxyl (-OH) groups |
| Electron Acceptor Group | Yes | Nitro (-NO₂) group |
| π-Conjugated System | Yes | Benzene ring |
| Asymmetry | Yes (non-centrosymmetric molecular structure) | Yes |
| Auxiliary Groups | Can enhance properties | Fluorine (-F) atom |
The development of NLO materials based on this compound would likely involve its use as a precursor to synthesize larger, more complex chromophores or its incorporation into polymeric or crystalline structures that promote a non-centrosymmetric alignment. Further theoretical and experimental investigations are warranted to fully elucidate the NLO potential of this compound and its derivatives.
Contribution to Pharmaceutical and Agrochemical Synthesis (General Intermediate Role)
Substituted nitrophenols are a class of compounds that serve as pivotal intermediates in the synthesis of a wide array of industrial and biologically active molecules. This compound, with its multiple reactive sites, is a valuable starting material for the construction of more complex chemical entities. google.com
The presence of the amino, hydroxyl, and nitro groups allows for a variety of chemical transformations. The nitro group can be readily reduced to an amino group, providing a route to diamino compounds. The amino group itself can be diazotized and replaced with a wide range of other functional groups. The hydroxyl group can be alkylated or acylated, and the aromatic ring is susceptible to further electrophilic substitution, although the existing substituents will direct the position of new groups.
A U.S. Patent describes derivatives of 2-amino-5-nitrophenol as important industrial starting materials and intermediates. google.com These derivatives are highlighted for their utility in preparing cyan couplers for photographic chemistry and are also noted as being convertible into physiologically active compounds. google.com While the patent does not specify particular pharmaceutical or agrochemical products derived from this compound, it underscores the potential of this chemical scaffold.
Furthermore, the fungicidal properties of the closely related compound, 2-amino-4-nitrophenol (B125904), and its derivatives have been studied, suggesting that aminonitrophenols can be valuable in the development of new agrochemicals. The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal and agricultural chemistry to enhance the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.
Commercial suppliers of this compound often market it as an intermediate for the synthesis of dyes, pigments, and potentially pharmaceuticals, including those with antimicrobial or anticancer properties. Its role as a building block lies in its ability to be elaborated into more complex heterocyclic systems or to be incorporated into larger molecules with desired biological activities.
Table 2: Potential Applications of Derivatives of this compound in Synthesis
| Derivative Class | Potential Application Area | Rationale |
| Diaminophenol Derivatives | Polymer Synthesis, Pharmaceutical Intermediates | Reduction of the nitro group to a second amino group creates a versatile building block for polyamides, polyimides, or as a precursor to benzimidazoles and other heterocycles. |
| Heterocyclic Compounds (e.g., Benzoxazoles) | Medicinal Chemistry, Material Science | Intramolecular cyclization reactions can lead to the formation of benzoxazole (B165842) rings, a common scaffold in biologically active compounds and functional materials. |
| Azo Compounds | Dyes and Pigments, Potential Biologically Active Molecules | Diazotization of the amino group followed by coupling reactions can produce azo dyes. Some azo compounds also exhibit medicinal properties. |
| Fluorinated Analogues of Known Bioactive Molecules | Pharmaceuticals, Agrochemicals | The fluorine atom can be leveraged to create fluorinated versions of existing drugs or agrochemicals to improve their efficacy and metabolic profile. |
Environmental Fate and Bioremediation Research of Fluorinated Nitrophenols
Microbial Degradation Studies
The biodegradation of halogenated nitroaromatic compounds is a key area of research for environmental remediation. Both fungi and bacteria have demonstrated capabilities in transforming these recalcitrant molecules, offering potential for cost-effective and environmentally friendly cleanup solutions. The presence of both a nitro group and a fluorine atom on the aromatic ring of 2-Amino-5-fluoro-4-nitrophenol presents a significant challenge for microbial degradation due to the electron-withdrawing nature of these substituents, which enhances the chemical stability of the compound.
Fungal Bioremediation of Halogenated Nitrophenols
Fungi, particularly white-rot fungi, possess powerful and non-specific extracellular enzyme systems, such as lignin (B12514952) peroxidases and manganese peroxidases, that are capable of degrading a wide range of persistent organic pollutants. nih.gov These enzymatic systems are advantageous for the remediation of environments with mixed contaminants and fluctuating conditions.
Recent studies have highlighted the potential of fungi in degrading halogenated nitrophenols. For instance, the fungus Caldariomyces fumago has been shown to be highly effective in degrading both chlorinated and fluorinated nitrophenols. In one study, it degraded over 80% of 5-fluoro-2-nitrophenol (B146956) within 48 hours and could tolerate and degrade concentrations of fluorinated compounds up to 12 mM. digitellinc.comresearchgate.net This capability is significant as it far exceeds typical environmental concentrations. The degradation process also resulted in a substantial reduction in the ecotoxicity of the compounds. digitellinc.comresearchgate.net Filamentous fungi are particularly well-suited for soil remediation due to their mycelial networks, which can penetrate and colonize contaminated soil matrices.
Table 1: Fungal Species with Demonstrated Halogenated Nitrophenol Degradation Potential This table is interactive. Click on the headers to sort the data.
| Fungal Species | Halogenated Compound Degraded | Degradation Efficiency | Reference |
|---|---|---|---|
| Caldariomyces fumago | 5-Fluoro-2-nitrophenol | >80% in 48 hours | digitellinc.comresearchgate.net |
| Caldariomyces fumago | 2-Chloro-4-nitrophenol | >50% in 24 hours | digitellinc.com |
| Curvularia sp. | 2-Chloro-4-nitrophenol | >50% in 24 hours | digitellinc.comresearchgate.net |
| Aspergillus terreus | Cadmium (heavy metal, often co-contaminant) | Not specified | nih.gov |
Bacterial Degradation Pathways of Nitroaromatic Compounds
Bacteria have evolved diverse metabolic pathways to utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy. nih.gov The degradation can proceed through aerobic or anaerobic pathways, often involving initial reduction of the nitro group or oxidative removal of the nitro group as nitrite (B80452).
Bacterial degradation of nitroaromatic compounds typically follows one of several strategies:
Reduction of the nitro group: Anaerobic bacteria can reduce the nitro group (-NO2) to a hydroxylamino group (-NHOH) and then to an amino group (-NH2). nih.gov These amino derivatives are often less toxic and more amenable to further degradation.
Oxidative denitrification: Aerobic bacteria can employ monooxygenase or dioxygenase enzymes to hydroxylate the aromatic ring, which leads to the elimination of the nitro group as nitrite (NO2-). nih.gov This is a common strategy for mononitroaromatic compounds.
Partial reduction and rearrangement: In some pathways, the nitro group is reduced to a hydroxylamino group, which then undergoes an enzyme-catalyzed rearrangement (similar to the Bamberger rearrangement) to form aminohydroquinones. ethz.ch
Ring reduction: Some bacteria can reduce the aromatic ring by adding a hydride ion, leading to the eventual elimination of the nitro group. nih.gov
For halogenated nitrophenols, the initial steps often involve either the removal of the halogen or the transformation of the nitro group. For example, the degradation of 2-chloro-5-nitrophenol (B15424) has been shown to proceed via an initial reduction of the nitro group to 2-chloro-5-hydroxylaminophenol. researchgate.net The stability conferred by the carbon-fluorine bond makes fluorinated compounds generally more recalcitrant than their chlorinated counterparts. nih.gov However, bacteria capable of degrading other halogenated nitrophenols, such as Cupriavidus sp. and Burkholderia sp., provide models for the potential pathways that could be active against this compound.
Abiotic Degradation Processes
In addition to microbial activities, abiotic processes play a significant role in the transformation and degradation of fluorinated nitrophenols in the environment. Photochemical reactions, particularly in aqueous systems, are a primary driver of abiotic degradation.
Photochemical Oxidation and Degradation in Aqueous Environments
Nitrophenols are known to undergo photolysis in surface waters, a process that can be a significant fate pathway. The absorption of ultraviolet (UV) light can lead to the excitation of the molecule and subsequent chemical reactions, including oxidation and ring cleavage. The presence of other substances in the water, such as dissolved organic matter, can act as photosensitizers, accelerating the degradation process.
For fluorinated phenols, photolysis primarily results in the cleavage of the carbon-fluorine bond, releasing fluoride (B91410) ions (F-) into the aqueous environment. nih.gov Studies on fluorinated phenols and pharmaceuticals have shown that fluoride is often the major photoproduct observed. nih.govacs.org The rate and products of photodegradation are highly dependent on factors such as pH, wavelength of light, and the presence of oxidizing agents. nih.gov For instance, the photolysis of 3-trifluoromethyl-4-nitrophenol is a recognized environmental fate process in aquatic systems. digitellinc.com While direct photolysis occurs, the reaction with photochemically generated reactive species like hydroxyl radicals (•OH) is often a more efficient degradation pathway.
Advanced Oxidation Processes (AOPs) for Remediation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net AOPs are particularly effective for treating water contaminated with recalcitrant compounds like fluorinated nitrophenols that are resistant to conventional treatment methods.
Common AOPs include:
UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by UV light generates highly reactive hydroxyl radicals.
Fenton and Photo-Fenton: The Fenton reaction uses hydrogen peroxide in the presence of ferrous iron (Fe²⁺) to produce hydroxyl radicals. This process can be enhanced with UV light (photo-Fenton).
Ozonation (O₃): Ozone is a powerful oxidant that can directly react with pollutants or decompose to form hydroxyl radicals, especially when combined with UV light or hydrogen peroxide.
Photocatalysis: This process typically uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals and other reactive oxygen species.
These processes have been shown to effectively degrade nitrophenols. researchgate.netperkinelmer.com For example, the UV/HOCl process can enhance the removal of 4-nitrophenol (B140041) by generating both hydroxyl and chlorine radicals. frontiersin.org The application of AOPs can lead to the complete mineralization of the organic pollutant to carbon dioxide, water, and inorganic ions (such as fluoride and nitrate), thereby detoxifying the contaminated water.
Table 2: Comparison of Advanced Oxidation Processes for Phenolic Compound Remediation This table is interactive. Click on the headers to sort the data.
| AOP Method | Primary Reactive Species | Advantages | Disadvantages |
|---|---|---|---|
| UV/H₂O₂ | •OH | No sludge production, effective for various organics | High operational cost due to UV lamps and H₂O₂ consumption |
| Fenton/Photo-Fenton | •OH | High efficiency, can be cost-effective, works at ambient conditions | pH dependent (acidic range), produces iron sludge |
| Ozonation (O₃/UV) | O₃, •OH | Strong oxidizing power, disinfection capabilities | High capital cost, potential for bromate (B103136) formation in bromide-containing water |
Environmental Monitoring and Byproduct Analysis
Effective monitoring of this compound and its degradation byproducts in environmental samples is essential for assessing the extent of contamination and the efficacy of remediation efforts. The complexity of environmental matrices (e.g., soil, water) and the low concentrations of target analytes present significant analytical challenges.
A combination of chromatographic and spectroscopic techniques is typically employed for the detection, identification, and quantification of the parent compound and its transformation products.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for separating the components of a complex mixture. nih.gov HPLC is often coupled with UV-Vis or mass spectrometry (MS) detectors for sensitive and selective detection of nitrophenols and their polar metabolites. nih.gov For volatile byproducts, GC-MS is the preferred method.
Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides structural information that is crucial for the unambiguous identification of unknown degradation intermediates. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of byproducts. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F-NMR is a powerful and specific technique for tracking the fate of fluorinated compounds. researchgate.netnih.govacs.org It allows for the direct detection and quantification of the parent fluorinated molecule and any fluorinated organic byproducts, providing a complete fluorine mass balance. researchgate.netnih.gov This is critical for determining if degradation is leading to complete defluorination or the formation of persistent fluorinated intermediates. acs.org
Analysis of degradation pathways often reveals a series of intermediate products. For fluorinated nitrophenols, byproducts can include defluorinated analogs, hydroxylated compounds, and smaller organic acids resulting from ring cleavage. For example, photodegradation of fluorinated aromatics can lead to the formation of fluoride ions and, in some cases, persistent byproducts like trifluoroacetic acid (TFA). researchgate.net It is crucial to identify these byproducts as they may have their own toxicity profiles.
Table 3: Analytical Techniques for Monitoring Fluorinated Nitrophenols and Byproducts This table is interactive. Click on the headers to sort the data.
| Analytical Technique | Information Provided | Common Applications |
|---|---|---|
| HPLC-UV/Vis | Separation and quantification of parent compound and polar metabolites | Routine monitoring of known compounds in water samples |
| GC-MS | Separation, identification, and quantification of volatile compounds | Analysis of derivatized phenols and non-polar byproducts |
| LC-HRMS | Separation and identification of unknown polar byproducts, accurate mass measurement | Metabolite identification in biodegradation studies, byproduct analysis in AOPs |
| ¹⁹F-NMR | Quantification of total organic fluorine, identification of fluorinated byproducts | Tracking fluorine fate, mass balance studies, identifying persistent fluorinated products |
Tracking Fluorinated Byproducts and Transformation Products
The effective remediation of fluorinated nitrophenols hinges on the ability to accurately track the parent compound and its various transformation products in environmental matrices. The stability of the carbon-fluorine bond presents a significant challenge, as degradation pathways may lead to the formation of other persistent organofluorine compounds. nih.govacs.org Microbial catabolism of related halogenated nitrophenols has been shown to proceed through sequential denitration and dehalogenation, but the specific intermediates can vary. cas.cn
A combination of advanced analytical techniques is necessary to monitor these complex processes and ensure complete mineralization.
19F Nuclear Magnetic Resonance (NMR): This technique is particularly valuable as it allows for the direct detection and quantification of fluorine-containing molecules. acs.org It can provide a complete fluorine mass balance, helping to identify and track the formation of fluorinated byproducts during photolysis or other degradation treatments. acs.orgnih.gov For instance, 19F-NMR has been successfully used to monitor the degradation of fluorinated pharmaceuticals and phenols, identifying major products like the fluoride ion and other organofluorine intermediates such as trifluoroacetic acid. acs.orgnih.gov
Chromatography and Mass Spectrometry: Techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) are essential for separating and identifying the parent compound and its degradation products. nih.govnih.gov High-resolution mass spectrometry is particularly useful for elucidating the identities of unknown transformation products. acs.org Gas chromatography (GC) combined with MS is also employed, especially for studying the isomer distribution of perfluoroalkyl carboxylates in various samples. nih.gov
Total Organic Fluorine (TOF) Analysis: To capture the full scope of fluorinated compounds, methods that measure the total organic fluorine (TOF) are employed. nih.govresearchgate.net This approach, often using a combustion ion chromatography (CIC) system, helps to account for any unknown or non-targeted fluorinated byproducts that might be missed by specific compound analysis, providing a more complete picture of the degradation process. researchgate.netresearchgate.net
The degradation of fluorinated aromatic compounds can be complex. For example, studies on the fungus Caldariomyces fumago showed it could degrade 5-fluoro-2-nitrophenol, highlighting the potential of mycoremediation. mdpi.comdntb.gov.ua Similarly, the bacterium Cupriavidus sp. has been shown to degrade 2,6-dibromo-4-nitrophenol (B181593) through the action of a monooxygenase that catalyzes sequential denitration and debromination. cas.cn Such studies underscore the importance of identifying specific enzymes and metabolic pathways to predict and track transformation products.
| Analytical Technique | Primary Application in Fluorinated Compound Analysis | Key Advantages |
|---|---|---|
| 19F Nuclear Magnetic Resonance (NMR) | Direct detection and quantification of fluorinated parent compounds and byproducts. | Provides fluorine mass balance; non-destructive. acs.orgnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of polar transformation products. | High sensitivity and specificity for known compounds. nih.govresearchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile fluorinated compounds. | Effective for isomer-specific analysis. nih.gov |
| Combustion Ion Chromatography (CIC) | Measures Total Organic Fluorine (TOF). | Captures all organic fluorine, including unknown byproducts. researchgate.netresearchgate.net |
Catalytic Approaches for Environmental Remediation
Catalytic methods offer a promising avenue for the remediation of water and soil contaminated with halogenated nitroaromatic compounds. These approaches typically aim to reduce the toxic nitro group to a less harmful amino group and, in some cases, to cleave the carbon-halogen bond (hydrodehalogenation). nih.gov
Catalytic Hydrogenation and Hydrodehalogenation
Catalytic hydrogenation is a widely used method for reducing nitro groups. commonorganicchemistry.comwikipedia.org For halogenated nitroarenes, the challenge lies in selectively reducing the nitro group without removing the halogen atom, or vice versa, a process known as hydrodehalogenation. nih.govresearchgate.net
Palladium on Carbon (Pd/C): This is a common and effective catalyst for the reduction of nitroarenes using a hydrogen source like hydrogen gas or hydrazine (B178648) hydrate. nih.govcommonorganicchemistry.com However, Pd/C can also catalyze dehalogenation, which can be a drawback if the goal is to preserve the halogen substituent. commonorganicchemistry.com
Platinum on Carbon (Pt/C): In cases where dehalogenation is undesirable, Platinum on carbon (Pt/C) can be an effective alternative, showing little to no dehalogenation for certain aromatic halogens. researchgate.net
Raney Nickel: This catalyst is often used specifically when trying to avoid the dehalogenation of aromatic chlorides, bromides, and iodides during nitro group reduction. commonorganicchemistry.comwikipedia.org
Rhodium (Rh) Catalysts: Rhodium-based catalysts, such as Rh/Al₂O₃, have shown high activity for the hydrodefluorination of fluorinated benzenes under mild conditions (room temperature and 1 atm of H₂). researchgate.net This suggests potential for breaking the highly stable C-F bond in environmental applications. researchgate.net
The reduction of the nitro group is a critical step in detoxification, as the resulting aminophenols are generally less toxic and more readily biodegradable. cdc.gov For instance, the catalytic reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a well-studied model reaction. magnusgroup.org The choice of catalyst and reaction conditions (e.g., hydrogen source, temperature, solvent) is crucial for achieving high efficiency and selectivity. nih.govresearchgate.net Nanoparticle catalysts (e.g., Au, Ag, Ni, Co, Cu) are also being explored due to their high surface area and catalytic activity, though they may require immobilization on support materials to prevent aggregation. magnusgroup.org
| Catalyst System | Primary Application | Selectivity/Remarks |
|---|---|---|
| Pd/C with H₂ or N₂H₄·H₂O | Reduction of nitro groups. | Highly efficient but can cause dehalogenation. nih.govcommonorganicchemistry.com |
| Pt/C with H₂ | Reduction of nitro groups. | Effective with little to no dehalogenation for some substrates. researchgate.net |
| Raney Nickel with H₂ | Reduction of nitro groups. | Often preferred to avoid dehalogenation of Cl, Br, and I. commonorganicchemistry.com |
| Rh/Al₂O₃ with H₂ | Hydrodefluorination of aromatic compounds. | Effective for C-F bond cleavage under mild conditions. researchgate.net |
| Iron (Fe) or Zinc (Zn) in Acid | Reduction of nitro groups. | Provides a mild method in the presence of other reducible groups. commonorganicchemistry.com |
Conclusion and Future Research Directions
Summary of Key Research Findings on 2-Amino-5-fluoro-4-nitrophenol
Research on this compound has primarily centered on its synthesis and its role as a chemical intermediate. The compound, with the CAS number 1850312-96-7 and a molecular weight of 172.12, is recognized as a fluorinated and nitrated benzene (B151609) derivative. sigmaaldrich.combldpharm.com While specific, in-depth research on this exact molecule is not extensively documented in publicly available literature, its structural motifs suggest its utility as a building block in organic synthesis.
The synthesis of similar aminonitrophenol derivatives often involves multi-step processes. For instance, the synthesis of 2-amino-5-nitrophenol (B90527) can be achieved from 2-aminophenol (B121084) through a process of cyclocondensation with urea (B33335), followed by nitration and hydrolysis. researchgate.netresearchgate.net Another patented method for preparing 2-amino-5-nitrophenol derivatives involves the ring-opening of benzoxazole (B165842) derivatives. google.com It is plausible that analogous synthetic strategies could be adapted for the preparation of this compound.
The primary application of related aminonitrophenols is in the dye industry. For example, 2-amino-5-nitrophenol is utilized as an intermediate in the manufacturing of various azo dyes and is also found in semi-permanent hair coloring products. nih.govcosmeticsinfo.org The presence of the chromophoric nitro group and the auxochromic amino group in the structure of this compound suggests its potential as a component in the synthesis of novel colorants. The introduction of a fluorine atom can, in some cases, enhance the properties of dyes, such as their lightfastness and thermal stability.
Emerging Research Avenues and Challenges
Emerging research avenues for this compound are largely speculative due to the limited published research on this specific compound. However, based on the chemistry of analogous compounds, several potential areas of investigation can be identified.
One promising direction is the exploration of its use in the synthesis of high-performance polymers. Fluorinated aromatic compounds are often precursors to polymers with desirable properties such as thermal stability, chemical resistance, and low dielectric constants. The amino and phenol (B47542) functionalities present in the molecule offer reactive sites for polymerization reactions.
Another area of interest lies in medicinal chemistry. The nitrophenol scaffold is present in some biologically active molecules. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity. Therefore, this compound could serve as a starting material for the synthesis of novel pharmaceutical candidates.
A significant challenge in the research and application of this compound is the current lack of comprehensive data on its reactivity, and spectroscopic properties. Detailed studies are required to fully characterize the compound and understand its chemical behavior. Furthermore, the development of efficient and scalable synthetic routes is crucial for making this compound more accessible for research and potential industrial applications. The synthesis of fluorinated organic compounds can often be complex and require specialized reagents and conditions.
Potential for Advanced Applications and Methodological Innovations
The potential for advanced applications of this compound is linked to the unique combination of its functional groups. The presence of amino, fluoro, and nitro groups on a phenol ring makes it a versatile intermediate for a variety of chemical transformations.
In the field of materials science, it could be a precursor for the synthesis of advanced functional materials. For example, it could be used to create novel dyes for specialized applications such as in electronic displays or as sensors. The fluorine substitution could be leveraged to fine-tune the electronic and optical properties of these materials.
Methodological innovations in the synthesis of this compound could involve the development of more efficient and environmentally friendly catalytic methods. Modern synthetic chemistry aims to reduce waste and energy consumption, and the application of these principles to the production of this compound would be a valuable contribution. This could include the use of novel catalysts for regioselective fluorination and nitration reactions.
Further research into the chemical reactivity of this molecule could uncover novel transformations and applications. For instance, the reduction of the nitro group to an amino group would yield a trifunctional aromatic compound, 2,4-diamino-5-fluorophenol, which could be a valuable monomer for the synthesis of polyamides and polyimides with unique properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-5-fluoro-4-nitrophenol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nitration and fluorination steps. For nitrophenol derivatives, nitration of fluorinated precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) is common. Fluorination may employ HF or fluoroborates, with careful monitoring to avoid over-nitration or deamination . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound. Yield optimization requires adjusting stoichiometry, temperature, and reaction time, as competing side reactions (e.g., ring chlorination in halogenated solvents) can reduce purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and amine/fluoro substituent effects. Fluorine’s deshielding effect shifts adjacent protons upfield .
- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹ asymmetric stretch) and phenolic -OH (3300–3500 cm⁻¹) groups. Amine N-H stretches (3400–3200 cm⁻¹) may overlap with -OH signals, requiring deconvolution .
- Mass Spectrometry : ESI-MS or EI-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 187) and fragmentation patterns (loss of NO₂ or F groups) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Due to nitro and amino groups’ reactivity:
- Use fume hoods, nitrile gloves, and lab coats to avoid dermal/ocular exposure.
- Store in airtight containers away from reductants (risk of exothermic decomposition).
- Neutralize spills with inert adsorbents (vermiculite) and avoid aqueous rinses to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Computational Validation : Compare experimental spectra with DFT-calculated shifts (e.g., Gaussian09/B3LYP/6-311+G(d,p)) to confirm assignments .
- Cross-Platform Analysis : Use high-resolution MS alongside 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Controlled Replication : Synthesize derivatives (e.g., acetylated amines) to isolate specific functional group contributions .
Q. What strategies optimize selective fluorination in nitrophenol systems to minimize byproducts?
- Methodological Answer : Fluorine’s electronegativity complicates regioselectivity. Approaches include:
- Directed Ortho-Metalation : Use directing groups (e.g., -NHBoc) to position fluorine via Pd-catalyzed C-F coupling .
- Low-Temperature Fluorination : Employ KF/CuI in DMF at -20°C to reduce electrophilic aromatic substitution side reactions .
- Computational Screening : DFT models (e.g., Gibbs free energy of intermediates) predict favorable fluorination sites .
Q. How can cocrystallization enhance the physicochemical stability of this compound?
- Methodological Answer : Cocrystals with coformers (e.g., dinitrophenols or pyridine derivatives) improve thermal stability and solubility.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O-H···N hydrogen bonds) to select optimal coformers .
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles (e.g., 150–250°C) to assess stability gains .
Q. What computational methods are suitable for modeling the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
